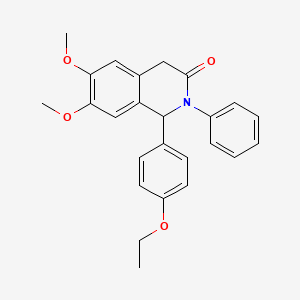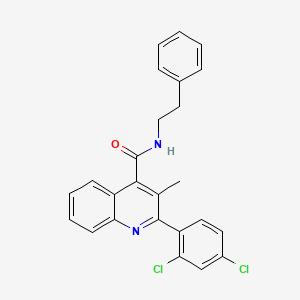![molecular formula C18H22N2O5S2 B5216156 3-PHENYLMETHANESULFONYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]PROPANAMIDE](/img/structure/B5216156.png)
3-PHENYLMETHANESULFONYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylmethanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is an organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylmethanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide typically involves the reaction of 3-phenylmethanesulfonyl chloride with N-[2-(4-sulfamoylphenyl)ethyl]propanamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
3-Phenylmethanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Phenylmethanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenylmethanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide: Another sulfonamide compound with similar biological activity.
3-(Phenylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide:
Uniqueness
3-Phenylmethanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
IUPAC Name |
3-benzylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c19-27(24,25)17-8-6-15(7-9-17)10-12-20-18(21)11-13-26(22,23)14-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,20,21)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVSYZTYCJEBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N'-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE](/img/structure/B5216078.png)

![2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)-N-{2-[2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)ACETAMIDO]PHENYL}ACETAMIDE](/img/structure/B5216087.png)
![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole](/img/structure/B5216115.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)piperidin-4-yl]propanamide](/img/structure/B5216130.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)


![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)

![2-chloro-N-[7-[(2-chlorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide](/img/structure/B5216185.png)
